tert-butyl N-[1-[(4-bromophenoxy)methyl]cyclopropyl]carbamate
Overview
Description
tert-butyl N-[1-[(4-bromophenoxy)methyl]cyclopropyl]carbamate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a tert-butyl group, a bromophenoxy moiety, and a cyclopropyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-[(4-bromophenoxy)methyl]cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenoxycyclopropylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[1-[(4-bromophenoxy)methyl]cyclopropyl]carbamate can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of cyclopropanone derivatives.
Reduction: The compound can be reduced at the bromophenoxy moiety, potentially forming phenoxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted phenoxycyclopropylcarbamates.
Scientific Research Applications
Chemistry: tert-butyl N-[1-[(4-bromophenoxy)methyl]cyclopropyl]carbamate is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of cyclopropyl and bromophenoxy groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its structure allows for the design of molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable building block for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[(4-bromophenoxy)methyl]cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl ring can induce strain in the target molecule, leading to conformational changes that affect its activity. The bromophenoxy moiety can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
- tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate
- tert-butyl N-[1-(4-chlorophenoxy)methyl]cyclopropylcarbamate
- tert-butyl N-[1-(4-fluorophenoxy)methyl]cyclopropylcarbamate
Comparison: tert-butyl N-[1-[(4-bromophenoxy)methyl]cyclopropyl]carbamate is unique due to the presence of the bromophenoxy group, which imparts distinct reactivity and interaction profiles compared to its chloro- and fluoro-analogues. The cyclopropyl ring also adds to its uniqueness by introducing ring strain, which can influence its chemical and biological behavior.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-[1-[(4-bromophenoxy)methyl]cyclopropyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-14(2,3)20-13(18)17-15(8-9-15)10-19-12-6-4-11(16)5-7-12/h4-7H,8-10H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNGNHTYMCMXIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)COC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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